2-chloro-2H-acenaphthylen-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Timcodar is synthesized through a series of chemical reactions involving macrolide intermediates. The synthetic route typically involves the following steps:
Formation of the macrolide core: This involves the cyclization of a linear precursor to form the macrolide ring.
Functionalization: Introduction of functional groups such as hydroxyl, methoxy, and amino groups to the macrolide core.
Purification: The final product is purified using techniques such as chromatography to obtain high purity Timcodar.
Industrial Production Methods: Industrial production of Timcodar involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and pH.
Continuous flow synthesis: Utilized for efficient and scalable production.
Quality control: Rigorous testing to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Timcodar undergoes various chemical reactions, including:
Oxidation: Timcodar can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Timcodar into its reduced forms.
Substitution: Timcodar can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of Timcodar with modified functional groups, which can have different biological activities .
Scientific Research Applications
Timcodar has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying macrolide chemistry.
Biology: Investigated for its role in inhibiting adipogenesis and its potential as an anti-obesity agent.
Medicine: Explored for its potential to enhance the efficacy of anti-tuberculosis drugs and its role in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying drug resistance mechanisms
Mechanism of Action
Timcodar is compared with other macrolide derivatives such as:
Rapamycin: Similar in inhibiting adipogenesis but causes immunosuppression.
FK506: Similar in modulating glucocorticoid receptor activity but has immunosuppressive effects.
Biricodar: Another efflux pump inhibitor but with different chemical structure and efficacy
Uniqueness: Timcodar stands out due to its non-immunosuppressive nature and its ability to enhance the efficacy of other drugs without causing glucose resistance .
Properties
IUPAC Name |
2-chloro-2H-acenaphthylen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEWKHWKQARGCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(=O)C3=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299131 |
Source
|
Record name | 2-chloro-2H-acenaphthylen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20299131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16269-26-4 |
Source
|
Record name | NSC128360 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-2H-acenaphthylen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20299131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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